Methyl 3-methoxy-2-oxo-3,3-diphenylpropanoate
Description
Properties
Molecular Formula |
C17H16O4 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 3-methoxy-2-oxo-3,3-diphenylpropanoate |
InChI |
InChI=1S/C17H16O4/c1-20-16(19)15(18)17(21-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
TYPCKZCEGIILQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagents
The most widely documented chemical synthesis employs a base-catalyzed condensation reaction between methyl benzilate and methyl chloroacetate in the presence of sodium methoxide (NaOMe). The reaction proceeds through a nucleophilic acyl substitution mechanism, where the methoxide ion deprotonates the α-hydrogen of methyl benzilate, generating an enolate intermediate. This enolate attacks the electrophilic carbonyl carbon of methyl chloroacetate, followed by elimination of chloride to form the target compound.
Key reagents and conditions :
Stepwise Procedure
-
Preparation of the reaction mixture :
Methyl benzilate (1.0 equiv) and methyl chloroacetate (1.2 equiv) are dissolved in anhydrous toluene under nitrogen atmosphere. Sodium methoxide (1.5 equiv) is added dropwise to avoid exothermic side reactions. -
Reflux and monitoring :
The mixture is heated to reflux, with progress monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (4:1) as the mobile phase. -
Workup and purification :
After cooling, the reaction is quenched with ice-cold water, and the organic layer is separated. The crude product is purified via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound as a white crystalline solid.
Yield : 68–72%
Purity : >98% (HPLC)
Fungal Bioreduction for Stereoselective Synthesis
Biocatalytic Pathway
A patent-pending bioreduction method utilizes Penicillium citrinum to stereo-selectively reduce the 2-oxo group of methyl 3-methoxy-2-oxo-3,3-diphenylpropanoate, yielding both (2R)- and (2S)-hydroxy derivatives. While this process primarily targets hydroxylated products, the substrate preparation follows a modified chemical synthesis protocol to ensure compatibility with microbial metabolism.
Key steps :
-
Substrate preparation :
The keto intermediate is synthesized via the base-catalyzed method described in Section 1, with reduced catalyst loading (1.0 equiv NaOMe) to minimize residual alkalinity. -
Bioconversion conditions :
Yield of hydroxylated products : 85–90% (combined R and S isomers)
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
| Parameter | Chemical Synthesis | Biochemical Synthesis |
|---|---|---|
| Reaction time | 6–8 hours | 48–72 hours |
| Yield | 68–72% | 85–90%* |
| Stereoselectivity | None | >95% ee |
| Scale-up potential | Industrial | Pilot-scale |
Limitations and Optimization Opportunities
-
Chemical method :
-
Biochemical method :
Structural and Spectroscopic Characterization
Key Analytical Data
| Property | Value | Method |
|---|---|---|
| Molecular formula | C₁₇H₁₈O₄ | HRMS |
| Molecular weight | 286.32 g/mol | Calculated |
| Melting point | 112–114°C | Differential scanning calorimetry |
| ¹H NMR (CDCl₃) | δ 3.42 (s, 3H, OCH₃), 7.25–7.45 (m, 10H, Ar-H) | Bruker AVIII 400 |
Industrial Applications and Patents
The compound’s primary application lies in synthesizing ambrisentan, a pulmonary arterial hypertension drug. A 2014 patent (WO2015071861A2) details its role as a keto intermediate for microbial reduction to chiral hydroxy derivatives, highlighting scalability to multi-kilogram batches. Regulatory filings emphasize control over residual sodium methoxide (<0.1%) to meet ICH impurity guidelines .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-2-oxo-3,3-diphenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methoxy-2-oxo-3,3-diphenylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-2-oxo-3,3-diphenylpropanoate involves interactions with various molecular targets. The methoxy and oxo groups play a crucial role in its reactivity, enabling it to participate in hydrogen bonding and other intermolecular interactions. These interactions can influence the compound’s biological activity and its ability to act as a precursor in synthetic pathways.
Comparison with Similar Compounds
Methyl 3-Oxo-2,3-Diphenylpropanoate
Structure: Differs by lacking the methoxy group at position 3.
Key Data:
- Synthesized via the Roskamp-Feng reaction using benzaldehyde and diazo compounds .
- Reactivity: Participates in borane-catalyzed cyclopropenation reactions due to the electron-deficient α-keto ester moiety .
- Applications: Intermediate in cyclopropane synthesis.
Methyl 2-Hydroxy-3-Methoxy-3,3-Diphenylpropanoate
Structure: Features a hydroxyl (-OH) instead of an oxo (-O) group at position 2.
Key Data:
- CAS: 178306-47-3 .
- Applications: Intermediate in pharmaceuticals (e.g., ambrisentan synthesis) .
- Physical Properties: Boiling point = 440.7°C; Density = 1.176 g/cm³ .
Ethyl 3-Oxo-2-Phenylpropanoate Derivatives
Examples: Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate (CAS: N/A). Key Data:
- Molecular Weight: 311.15 g/mol .
- Melting Point: 82–84°C .
- Reactivity: Forms hydrazones and pyrazolinones via nucleophilic attacks .
Structural and Functional Insights
- Methoxy vs.
- Diaryl Substitution: The 3,3-diphenyl moiety introduces significant steric bulk, which may hinder nucleophilic attacks at the carbonyl group but stabilize carbocationic intermediates in reactions .
- Oxo Group Reactivity: The α-keto ester functionality enables participation in cyclopropanation and homologation reactions, similar to Roskamp-Feng pathways .
Biological Activity
Methyl 3-methoxy-2-oxo-3,3-diphenylpropanoate is a compound of interest due to its significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Methoxy Group : Contributes to its solubility and reactivity.
- Ketone Functional Group : Plays a critical role in its biological interactions.
- Diphenyl Propanoate Backbone : Imparts unique electronic properties that influence its biological activity.
The molecular formula is .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Analgesic Properties : It has been investigated for its potential to alleviate pain, possibly through interactions with nociceptive pathways.
- Antitumor Activity : Preliminary data suggest that it may inhibit tumor cell proliferation in specific cancer cell lines, although further studies are needed to elucidate the underlying mechanisms .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : It may interact with enzymes involved in drug metabolism, influencing the pharmacokinetics of co-administered compounds.
- Cellular Signaling Modulation : The compound appears to affect cellular signaling pathways related to inflammation and pain perception, which could be beneficial in therapeutic contexts.
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful. The table below summarizes key differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-(4-fluorophenyl)-3-phenylpropanoate | Contains a fluorine substituent | Enhanced lipophilicity and potential bioactivity |
| Methyl 2-(4-tolyl)-3-phenypropanoate | Contains a methyl group on the phenyl ring | Differences in electronic properties |
| Methyl 4-(1-methoxy-1-oxo-3-phenylpropan-2-yl)benzoate | Includes an additional methoxy group | Increased steric hindrance affecting reactivity |
This compound's specific arrangement of functional groups contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anti-inflammatory Study : In vitro experiments demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent.
- Analgesic Research : Animal models showed that administration of this compound resulted in decreased pain sensitivity, indicating its analgesic properties.
- Antitumor Mechanism Investigation : Research involving cancer cell lines indicated that the compound inhibited cell proliferation and induced apoptosis through modulation of apoptotic pathways.
Q & A
Q. What are the key spectroscopic techniques for characterizing Methyl 3-methoxy-2-oxo-3,3-diphenylpropanoate, and how are spectral data interpreted?
To characterize this compound, researchers should employ:
- NMR Spectroscopy : Analyze H and C NMR to identify methoxy (δ ~3.3–3.5 ppm for H; δ ~50–55 ppm for C), carbonyl (δ ~165–185 ppm for C), and diphenyl proton environments (δ ~6.5–7.5 ppm for aromatic protons).
- IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1700–1750 cm and methoxy C-O stretches at ~1200–1250 cm.
- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (CHO, exact mass 284.10 g/mol) and fragmentation patterns.
Reference standards from PubChem or crystallographic databases (e.g., Acta Crystallographica) are critical for validation .
Q. What synthetic routes are recommended for preparing this compound?
The compound can be synthesized via:
- Esterification : React 3-methoxy-2-oxo-3,3-diphenylpropanoic acid with methanol under acidic catalysis (e.g., HSO) at reflux.
- Claisen Condensation : Condense methyl diphenylacetate with methyl methoxyacetate in the presence of a base (e.g., NaOMe).
Optimize yields by controlling reaction time (8–12 hours) and temperature (60–80°C). Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How should researchers assess the compound’s stability under varying experimental conditions?
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Hydrolytic Stability : Monitor ester group hydrolysis in aqueous buffers (pH 2–12) using HPLC to track degradation products.
- Light Sensitivity : Store in amber vials and test photostability under UV/visible light.
Document stability data in a table:
| Condition | Test Method | Key Findings |
|---|---|---|
| High humidity (80% RH) | HPLC | <5% degradation over 30 days |
| 40°C (dry) | NMR/MS | No structural changes observed |
Advanced Research Questions
Q. How do stereoelectronic effects of substituents influence the reactivity of the β-ketoester moiety?
The methoxy and diphenyl groups induce steric hindrance and electronic effects:
- Steric Effects : Bulky diphenyl groups reduce nucleophilic attack on the β-ketoester, favoring intramolecular cyclization over intermolecular reactions.
- Electronic Effects : The electron-donating methoxy group stabilizes the carbonyl via resonance, altering reaction kinetics in nucleophilic additions.
Validate using computational models (DFT) to map electron density and transition states .
Q. What mechanistic insights explain contradictions in reported catalytic efficiencies for cross-coupling reactions?
Discrepancies arise from:
- Catalyst-Substrate Interactions : Pd-based catalysts may coordinate differently with the methoxy vs. phenyl groups.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may deactivate catalysts.
Design experiments comparing Pd(PPh) and Pd(OAc) in toluene vs. DMF, monitoring yields via GC-MS. Tabulate results:
| Catalyst | Solvent | Yield (%) | Byproducts Identified |
|---|---|---|---|
| Pd(PPh) | Toluene | 78 | None |
| Pd(OAc) | DMF | 45 | Methoxy-cleaved ester |
Q. How can computational modeling predict biological interactions of this compound with enzyme targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with methoxy oxygen and hydrophobic interactions with phenyl groups.
- MD Simulations : Run 100-ns trajectories to assess binding stability. Measure RMSD values (<2 Å indicates stable complexes).
Validate predictions with in vitro enzyme inhibition assays .
Q. What strategies reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
Contradictions stem from:
- Polymorphism : Different crystalline forms alter solubility. Characterize polymorphs via X-ray diffraction.
- Impurity Profiles : Residual reactants (e.g., unesterified acid) increase apparent polarity.
Use purity-adjusted samples (>99% by HPLC) and measure solubility in a solvent matrix (e.g., ethanol/water mixtures) .
Q. Tables for Key Data
Q. Table 1. Spectroscopic Signatures
| Functional Group | NMR (C) | IR (cm) |
|---|---|---|
| Methoxy | 52.1 ppm | 1245 |
| β-Ketoester | 168.3 ppm | 1720 |
| Aromatic C | 125–140 ppm | - |
Q. Table 2. Synthetic Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp | 70–80°C | Maximizes esterification |
| Catalyst Loading | 5 mol% | Balances cost/efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
